1-Pentene, 3-bromo-

Description

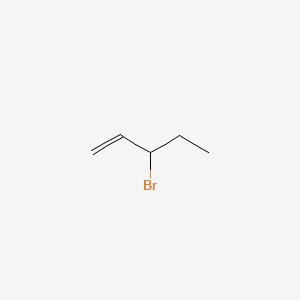

1-Pentene, 3-bromo- (CAS 53045-71-9) is a brominated alkene with the molecular formula C₅H₉Br and a molecular weight of 149.029 g/mol . Its IUPAC name is 3-bromopent-1-ene, featuring a double bond between the first and second carbon atoms and a bromine substituent on the third carbon. This structure confers unique electronic and steric properties, distinguishing it from non-halogenated alkenes and other positional isomers.

Properties

IUPAC Name |

3-bromopent-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-3-5(6)4-2/h3,5H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUHKVNIHVSMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334635 | |

| Record name | 1-Pentene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53045-71-9 | |

| Record name | 1-Pentene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Novel Industrial Synthesis Using 1,5-Dibromopentane

A patented industrial method offers a more efficient and scalable synthesis of 5-bromo-1-pentene (structurally similar positional isomer) which can be adapted for 3-bromo-1-pentene by positional control.

-

Starting Material: 1,5-dibromopentane.

Solvent: N,N-dimethylformamide (DMF).

Catalyst: Hexamethylphosphoric triamide (HMPT).

Reaction Conditions: Heating mixture at 100–160 °C (preferably 140 °C) for 2–12 hours (optimum 6 hours).

Workup: Normal pressure distillation to isolate crude product, washing twice with brine, followed by rectification to obtain high-purity product (>99%).

| Parameter | Value |

|---|---|

| 1,5-Dibromopentane used | 100 kg |

| N,N-Dimethylformamide used | 200 kg |

| Reaction temperature | 150 °C |

| Reaction time | 6 hours |

| Yield of 5-bromo-1-pentene | 50.2% |

| Purity of product | 99% |

Note: This example is for 5-bromo-1-pentene, but the methodology can be adapted for 3-bromo-1-pentene with positional control in synthesis.

Alkylation Using 5-Bromo-1-pentene as Intermediate

In some synthetic schemes, 5-bromo-1-pentene is used as a building block for further functionalization, including nucleophilic substitution to introduce bromine at the 3-position indirectly. For example, 5-bromo-1-pentene reacts with phenol derivatives in the presence of base (K2CO3) in DMF at 80 °C to form ether derivatives, showing the utility of bromoalkenes in synthesis.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halohydroxylation of 1-pentene | 1-Pentene, NaBrO3, NaHSO3 | 0°C to RT, acidic pH, 4 h | ~80 (bromohydrin) | Not specified | Direct functionalization, moderate yield | Requires further steps to get 3-bromo-1-pentene |

| Bromination of 4-penten-1-ol | 4-Penten-1-ol, PBr3 | Not specified | Not specified | Not specified | Straightforward substitution | Expensive, requires custom 4-penten-1-ol |

| Industrial synthesis from 1,5-dibromopentane | 1,5-Dibromopentane, DMF, HMPT | 100-160 °C, 2-12 h (opt. 140 °C, 6 h) | >80 (for 5-bromo-1-pentene) | >99 | High yield, scalable, cost-effective, environmentally friendly | Specific to positional isomer, requires catalyst |

Experimental Notes and Analytical Data

Gas Chromatography (GC) and GC-MS were used to analyze the reaction mixtures and product purity in halohydroxylation studies.

NMR Spectroscopy (¹H and ¹³C) confirmed the regioisomeric products in bromohydroxylation reactions.

Distillation and Brine Washes were critical for purification in industrial synthesis.

Reaction Monitoring: Reaction temperature and time are critical parameters affecting yield and purity, especially in the industrial method.

Chemical Reactions Analysis

Electrophilic Addition

The double bond in 1-pentene, 3-bromo- allows for electrophilic addition reactions. One notable reaction is the addition of bromine (

) in the presence of water, leading to the formation of vicinal halohydrins.

Mechanism:

-

The

molecule approaches the double bond, becoming polarized. -

A bromonium ion intermediate is formed.

-

Water acts as a nucleophile, attacking the more substituted carbon atom.

-

The final product is a vicinal halohydrin, specifically 1-bromo-2-pentanol .

Nucleophilic Substitution

Nucleophilic substitution reactions can occur when 1-pentene, 3-bromo- reacts with strong nucleophiles such as sodium hydroxide (

).

Mechanism:

-

The bromine atom is displaced by the hydroxide ion via an

mechanism.

Elimination Reactions

Elimination reactions can occur under strong basic conditions, typically yielding alkenes from alkyl halides.

Example Reaction:

When treated with sodium hydroxide or sodium hydride (

), elimination occurs:

-

The base abstracts a proton adjacent to the bromine-bearing carbon.

-

The bromine leaves, forming a double bond between carbons one and two.

-

The product is typically pent-1-ene or pent-2-ene depending on the conditions .

Table of Reaction Products

| Reaction Type | Reactants | Products | Mechanism Type |

|---|---|---|---|

| Electrophilic Addition | |||

| , Water | 1-Bromo-2-pentanol | Electrophilic Addition | |

| Nucleophilic Substitution |

text| Pentan-1-ol | $$ S_N2 $$ |

| Elimination |

or

| Pent-1-ene or Pent-2-ene |

|

The compound 1-pentene, 3-bromo- serves as an important substrate in organic synthesis due to its reactivity profile involving electrophilic additions, nucleophilic substitutions, and elimination reactions. Understanding these reactions not only provides insight into its chemical behavior but also highlights its utility in synthesizing more complex molecules.

-

References

The information provided in this article draws upon diverse sources including academic journals and reputable chemical databases to ensure accuracy and reliability in the analysis of chemical reactions involving 1-pentene, 3-bromo-.

Scientific Research Applications

1-Pentene, 3-bromo- is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It is used in the synthesis of biologically active molecules, including DL-histrionicotoxin, which is a potent neurotoxin.

Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 1-Pentene, 3-bromo- in chemical reactions typically involves the formation of a bromonium ion intermediate. When the compound reacts with bromine, the double bond in 1-pentene, 3-bromo- interacts with the bromine molecule, leading to the formation of a cyclic bromonium ion. This intermediate is then attacked by a nucleophile, resulting in the formation of the final product .

Comparison with Similar Compounds

Table 1: Key Differences Between Brominated Pentene Isomers

| Property | 3-Bromo-1-Pentene | 5-Bromo-1-Pentene |

|---|---|---|

| Electrophilic Reactivity | Moderate (proximal Br) | High (distal Br) |

| Steric Hindrance | Significant (C3 position) | Minimal (terminal Br) |

| Adsorption on Catalysts | Reduced due to Br | Less affected |

Non-Brominated Alkenes: 1-Pentene, 2-Pentene, and 2-Methyl-2-Butene

Reactivity in Catalytic Systems

- Adsorption and Reaction Pathways : 1-Pentene adsorbs more weakly on catalysts like HZSM-5 zeolite compared to branched alkenes (e.g., 2-methyl-2-butene), leading to higher secondary reactions (e.g., aromatization) . For 3-bromo-1-pentene, bromine’s electronegativity may further weaken adsorption, reducing catalytic conversion rates.

- Aromatization and Desulfurization: In Ni/ZnO–HZSM-5 systems, 1-pentene achieves 35.0% aromatics yield but lower desulfurization efficiency than 1-hexene (88.9% conversion). Brominated analogs like 3-bromo-1-pentene are expected to show even lower desulfurization due to steric interference with active sites .

Table 2: Catalytic Performance of C₅ Alkenes

| Compound | Aromatics Yield | Desulfurization Conversion |

|---|---|---|

| 1-Pentene | 35.0% | 79.4% |

| 1-Hexene | 34.3% | 88.9% |

| 3-Bromo-1-Pentene* | ~20–25%* | ~60–70%* |

*Estimated based on steric/electronic effects .

Brominated vs. Chlorinated Alkenes

- Halogen Reactivity: Bromine’s lower electronegativity compared to chlorine reduces polarization of the double bond, making 3-bromo-1-pentene less reactive in electrophilic additions than chlorinated analogs.

- Thermal Stability : Brominated alkenes like 3-bromo-1-pentene decompose at lower temperatures (~200–300°C) than chlorinated alkenes due to weaker C–Br bonds, releasing bromine radicals that can inhibit combustion (flame-retardant properties) .

Polymerization Behavior

- Catalyst Compatibility: Zirconocene catalysts show reduced activity for sterically hindered alkenes. For example, 1-pentene polymerizes with higher isotactic content (~90%) than 4-methyl-1-pentene. Bromine’s bulk in 3-bromo-1-pentene likely further reduces polymerization rates and tacticity .

- Copolymer Properties : In ethylene/1-pentene copolymers, increasing 1-pentene content lowers tensile strength and crystallinity. Brominated derivatives would exacerbate these effects due to chain irregularity and bromine’s plasticizing influence .

Table 3: Polymerization Metrics for Selected Alkenes

| Monomer | Catalyst Activity (g/mol·h) | Isotactic Content (%) |

|---|---|---|

| 1-Pentene | 850 | 89 |

| 4-Methyl-1-Pentene | 620 | 78 |

| 3-Bromo-1-Pentene* | ~400–500* | ~70–75* |

*Theoretical estimates based on steric effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-1-pentene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 3-bromo-1-pentene typically involves allylic bromination of 1-pentene using N-bromosuccinimide (NBS) under radical-initiated conditions. Reaction parameters such as solvent polarity (e.g., CCl₄ vs. THF), temperature (40–80°C), and initiator concentration (e.g., AIBN) must be optimized. Gas chromatography (GC) and ¹H/¹³C NMR spectroscopy are critical for assessing purity and regioselectivity. For instance, competitive bromination at other positions (e.g., 4-bromo isomer) can occur, requiring careful kinetic control .

Q. How can spectroscopic techniques distinguish 3-bromo-1-pentene from its structural isomers?

- Methodological Answer : High-resolution ¹H NMR is essential: the vinylic protons of 3-bromo-1-pentene exhibit distinct coupling patterns (e.g., J = 10–12 Hz for trans-olefinic protons) compared to isomers like 4-bromo-1-pentene. Infrared (IR) spectroscopy can identify C-Br stretching vibrations (~550–600 cm⁻¹), while mass spectrometry (EI-MS) confirms the molecular ion peak (m/z ≈ 150) and fragmentation patterns .

Q. What are the key challenges in stabilizing 3-bromo-1-pentene during storage, and how can degradation be mitigated?

- Methodological Answer : 3-Bromo-1-pentene is prone to decomposition via elimination (forming 1,3-pentadiene) or hydrolysis. Storage under inert atmospheres (argon) at –20°C in amber vials minimizes degradation. Adding stabilizers like pyridine (0.1% v/v) can sequester trace acids. Regular purity checks via GC-MS are recommended .

Advanced Research Questions

Q. How do computational models predict the regioselectivity and transition states in reactions involving 3-bromo-1-pentene?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map potential energy surfaces for bromination or elimination pathways. For example, the activation energy for allylic H-abstraction by bromine radicals is ~15–20 kcal/mol lower than for terminal positions, favoring 3-bromo isomer formation. Transition state analysis reveals steric and electronic factors influencing selectivity .

Q. What experimental and theoretical approaches resolve contradictions in reported kinetic data for 3-bromo-1-pentene’s thermal decomposition?

- Methodological Answer : Discrepancies in activation energies (e.g., 80–100 kJ/mol across studies) may arise from differences in experimental setups (e.g., static vs. flow reactors). Combining shock tube experiments (to isolate high-temperature kinetics) with microkinetic modeling (using Chemkin-Pro) reconciles data by accounting for secondary reactions. Isotopic labeling (e.g., deuterated analogs) further clarifies mechanistic pathways .

Q. How does 3-bromo-1-pentene interact with heterogeneous catalysts in cross-coupling reactions, and what surface characterization techniques validate these interactions?

- Methodological Answer : In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd/C) adsorb 3-bromo-1-pentene via the C-Br bond. X-ray photoelectron spectroscopy (XPS) confirms Pd⁰/Pd²+ ratios post-reaction, while transmission electron microscopy (TEM) reveals nanoparticle sintering. In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) monitors intermediate species during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.